molecular formula C16H21NO4 B2640992 (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate CAS No. 1153681-26-5

(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate

Cat. No. B2640992
CAS RN: 1153681-26-5
M. Wt: 291.347
InChI Key: HONUIJYJMHZWAO-LSDHHAIUSA-N
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Description

“(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate” is a chemical compound with the molecular formula C16H21NO4 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium carbonate and thiophenol in N,N-dimethyl-formamide at 20℃ for 0.5h in an inert atmosphere . The yield of this reaction is reported to be 91% .


Molecular Structure Analysis

The molecular weight of “(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate” is 291.35 . The exact structure of this compound is not provided in the available resources.


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “(1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate” are not specified in the available resources .

Scientific Research Applications

Novel σ1 Antagonists Designed for Tumor Therapy

(Nicole Kopp et al., 2020) synthesized aminoethyl substituted cyclohexane derivatives, including (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate, as potent σ1 receptor antagonists. The study highlights the synthesis of a wide set of derivatives and their potential in inhibiting the growth of aggressive human prostate tumor cell lines, indicating a promising avenue for tumor therapy.

Synthesis of Enantiomerically Pure Compounds

(Åsa Rosenquist Å et al., 1996) describes the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, using processes that may involve intermediates or methodologies applicable to the synthesis of (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate.

Chemoenzymatic Synthesis and Biological Activities

(Nicole Kopp et al., 2021) conducted a study on the chemoenzymatic synthesis of tetrahydropyran derivatives with high σ1 receptor affinity, which showcases the potential therapeutic applications of cyclohexane derivatives in cancer and pain management.

Model Studies on the Alkylation of Cyclohexylamine

(J. Mcauliffe et al., 1997) explored the alkylation of cyclohexylamine with a carbohydrate epoxide, providing insights into the synthesis of complex cyclohexyl derivatives, which could be relevant to the synthesis or modification of (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate.

Synthesis and Application in Organic Chemistry

(E. Larin et al., 2014) discussed the synthesis of N-benzyl-N-methyl-2-cyclohepten-1-amine and derivatives through stereoselective epoxidation, which might have parallels in synthesizing or understanding the reactivity of (1R,3S)-3-(((Benzyloxy)Carbonyl)Amino)Cyclohexyl Acetate.

properties

IUPAC Name

[(1R,3S)-3-(phenylmethoxycarbonylamino)cyclohexyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-12(18)21-15-9-5-8-14(10-15)17-16(19)20-11-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-11H2,1H3,(H,17,19)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONUIJYJMHZWAO-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CCC[C@@H](C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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